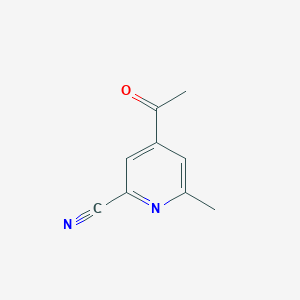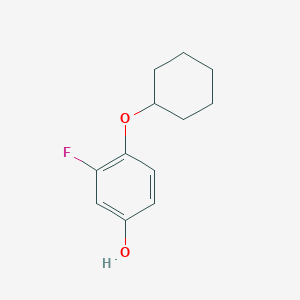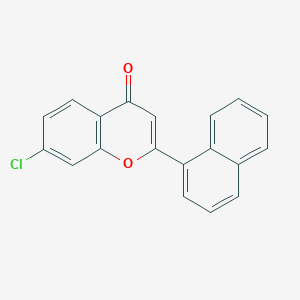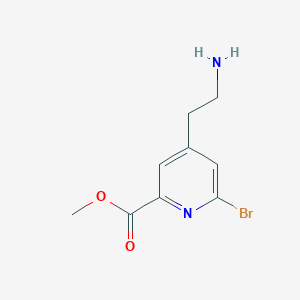
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, an aminoethyl group at the 4th position, and a methyl ester group at the 2nd position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the bromination of 2-methylpyridine to introduce the bromine atom at the 6th position This is followed by the esterification of the carboxylic acid group at the 2nd position to form the methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of the hydrogenated pyridine derivative.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Eigenschaften
Molekularformel |
C9H11BrN2O2 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-9(13)7-4-6(2-3-11)5-8(10)12-7/h4-5H,2-3,11H2,1H3 |
InChI-Schlüssel |
KYBALAMLQKPWKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=CC(=C1)CCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


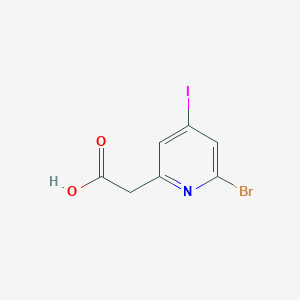

![7-Trifluoromethoxy-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B14847831.png)
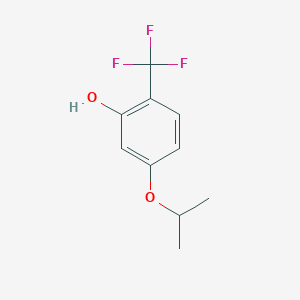
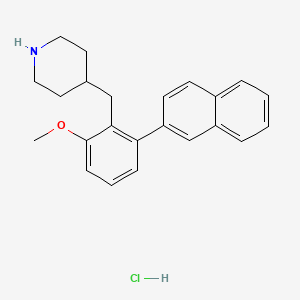
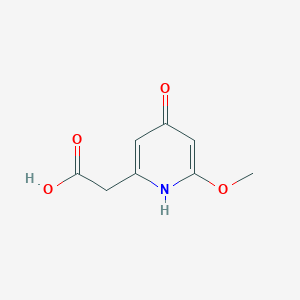
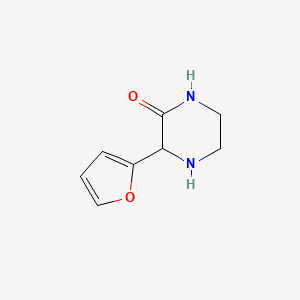
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14847859.png)
